4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: 5-methoxy-N,N-diisopropyltryptamine Structurally, it features an indole ring substituted at the 3-position by an ethanamine group . This compound has garnered interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes:: One method for synthesizing this compound involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, including the desired 2,4-disubstituted NH-imidazoles . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production:: While specific industrial production methods for this compound are not widely documented, research continues to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: Investigating its susceptibility to oxidation reactions could provide insights into its stability and reactivity.
Reduction: Reduction reactions may yield novel derivatives with altered properties.
Substitution: Substituent modifications can impact its biological activity.
Nickel catalysts: Used in the cyclization process.
Amido-nitriles: Precursors for the cyclization reaction.
Major Products:: The major product is the 2,4-disubstituted NH-imidazole core.
Scientific Research Applications
Chemistry::
Heterocyclic Synthesis: Researchers explore its utility as a building block for more complex heterocycles.
Functional Materials: Its unique structure may find applications in materials science.
Neuropharmacology: Given its tryptamine backbone, investigations into its effects on neurotransmitter systems are relevant.
Plant Growth Regulation: It acts as a plant growth regulator, affecting development and hormone regulation.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, comparing its structure and properties with related compounds (such as other tryptamines or imidazoles) can highlight its uniqueness.
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(5-methoxy-1H-indol-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C22H18N2O4/c1-24-18-6-4-3-5-13(18)21-20(22(24)26)15(10-19(25)28-21)16-11-23-17-8-7-12(27-2)9-14(16)17/h3-9,11,15,23H,10H2,1-2H3 |
InChI Key |
TWQDROQVTDHZBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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